Chemical structure and physical properties of Benzo[f][1,7]naphthyridin-5(6H)-one
Chemical structure and physical properties of Benzo[f][1,7]naphthyridin-5(6H)-one
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Benzo[f][1][2]naphthyridin-5(6H)-one
Abstract
The Benzo[f][1][2]naphthyridin-5(6H)-one scaffold is a significant heterocyclic system that has garnered increasing attention within the medicinal chemistry community. As a core structural motif found in various bioactive natural products and synthetic compounds, it represents a "privileged structure" for the development of novel therapeutic agents.[1][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, modern synthetic methodologies, and spectroscopic characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The document further explores the scaffold's relevance in oncology and other therapeutic areas, highlighting its potential as a building block for next-generation targeted therapies.
Introduction: The Significance of the Benzo[f][1][2]naphthyridine Scaffold
Naphthyridines and their benzo-fused analogues are a critical class of nitrogen-containing heterocyclic compounds, renowned for their diverse and potent biological activities.[4][5] The fusion of a benzene ring to the naphthyridine core introduces conformational rigidity and extends the π-system, features that are often crucial for potent interactions with biological targets. The Benzo[f][1][2]naphthyridin-5(6H)-one isomer, in particular, serves as the foundational framework for compounds with demonstrated anticancer and enzyme-inhibitory properties.[3][6] For instance, a novel alkaloid incorporating this core, isolated from Streptomyces albogriseolus found in mangrove sediments, underscores its presence in nature and its potential as a source of new medicines.[7][8] This guide aims to consolidate the available technical information on this specific scaffold, providing a foundational resource for its application in synthetic and medicinal chemistry projects.
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and physical properties is fundamental to predicting its behavior, from reaction kinetics to its pharmacokinetic profile in a biological system.
Chemical Structure Elucidation
The formal name for the compound is Benzo[f][1][2]naphthyridin-5(6H)-one . It consists of a tricyclic system where a pyridinone ring is fused to a quinoline moiety. The lactam functionality (a cyclic amide) at position 5 is a key structural feature, offering both hydrogen bond donor and acceptor capabilities, which are critical for molecular recognition by biological macromolecules.
Caption: 2D structure of Benzo[f][1][2]naphthyridin-5(6H)-one.
Physicochemical Data
The physicochemical properties dictate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While extensive experimental data for the unsubstituted parent compound is not widely published, key properties can be computed or inferred from its structure and data available for related analogues.
| Property | Value | Source |
| Molecular Weight | 196.20 g/mol | [9] |
| Molecular Formula | C₁₂H₈N₂O | [9] |
| XLogP3 (Computed) | 1.4 | Inferred from isomer data[11] |
| Hydrogen Bond Donor Count | 1 | Structural Analysis |
| Hydrogen Bond Acceptor Count | 2 | Structural Analysis |
| Topological Polar Surface Area | 42.1 Ų | Inferred from isomer data[11] |
| Rotatable Bond Count | 0 | Structural Analysis |
| Melting Point | 96–98 °C (for a 5-aryl derivative) | [1] |
Synthesis and Characterization
The synthesis of complex heterocyclic systems like Benzo[f][1][2]naphthyridin-5(6H)-one has evolved from classical multi-step methods to more efficient, modern strategies.
Modern Synthetic Strategy: A Cascade Approach
Recent advancements have focused on multicomponent reactions (MCRs) that enable the rapid assembly of complex molecules in a single pot, enhancing atom economy and reducing waste. A notable method for synthesizing derivatives of this scaffold is a microwave-assisted cascade process involving an Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization.[1][12]
Causality of Experimental Choice: This approach is superior to linear syntheses because it constructs the complex polycyclic core from simple starting materials with high efficiency. The Ugi reaction rapidly generates a key intermediate containing both a diene and a dienophile. Microwave irradiation is then employed as an efficient heat source to promote the thermally-driven intramolecular [4+2] cycloaddition, significantly reducing reaction times compared to conventional heating.[1] The final aromatization step yields the stable, planar heterocyclic system.
Caption: Workflow for the cascade synthesis of Benzo[f][1][2]naphthyridine derivatives.
Experimental Protocol: Synthesis of 5-Aryl-benzo[f][1][2]naphthyridines (Adapted from[1])
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Step 1: Ugi-3CR/Cycloaddition: To a solution of the appropriate aniline (1.0 equiv.) in dichloromethane (DCM), add the aldehyde (1.2 equiv.), LiBr (0.5 equiv.), and the isocyanide component (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 1 hour.
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Transfer the reaction vial to a microwave reactor and irradiate at a specified temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to facilitate the intramolecular aza-Diels-Alder reaction.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the oxa-bridged intermediate.
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Step 2: Aromatization: Dissolve the crude intermediate in acetonitrile (MeCN) to a concentration of 0.01 M.
-
Add trifluoroacetic acid (TFA, 1.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated solution of NaHCO₃ and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the final product by silica-gel column chromatography to yield the desired 5-aryl-benzo[f][1][2]naphthyridine.
Spectroscopic Characterization
Full characterization of the synthesized compound is achieved through a combination of spectroscopic techniques.[1][13][14]
| Technique | Expected Signature |
| ¹H NMR | Aromatic region (7.0-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the protons on the fused rings. A broad singlet above 10 ppm is characteristic of the lactam N-H proton.[15][16] |
| ¹³C NMR | Aromatic carbons will appear between 110-150 ppm. The carbonyl carbon (C=O) of the lactam is expected to be significantly downfield, typically >160 ppm.[13][14] |
| IR Spectroscopy | A strong absorption band between 1650-1680 cm⁻¹ is indicative of the lactam carbonyl (C=O) stretching vibration. A band in the range of 3100-3300 cm⁻¹ corresponds to the N-H stretch.[13][17] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed at m/z 197.06, corresponding to the molecular formula C₁₂H₉N₂O⁺. Fragmentation patterns may involve the loss of CO (carbonyl group).[7] |
Structural Insights and Biological Relevance
The structural rigidity and planarity of the Benzo[f][1][2]naphthyridin-5(6H)-one core are central to its biological activity. X-ray crystallographic analyses of similar fused heteroaromatic systems reveal a nearly planar conformation.[18][19] This planarity is a key feature that allows such molecules to function as intercalating agents, inserting themselves between the base pairs of DNA, which can disrupt replication and transcription processes—a mechanism exploited in cancer chemotherapy.[20]
Furthermore, this scaffold is recognized by various enzymes. Derivatives of the closely related benzo[de][1][2]naphthyridin-7(8H)-one have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA repair.[6] PARP inhibitors are a clinically successful class of drugs for treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.
Caption: Proposed mechanism of action via PARP-1 inhibition for BZN derivatives.
Conclusion and Future Outlook
Benzo[f][1][2]naphthyridin-5(6H)-one is a heterocyclic scaffold of considerable value to drug discovery and development. Its rigid, planar structure, combined with strategic hydrogen bonding capabilities, makes it an ideal starting point for designing potent and selective enzyme inhibitors and DNA-interacting agents. Modern synthetic methods, particularly multicomponent cascade reactions, have made this core and its derivatives more accessible for systematic investigation.[1][21]
Future research should focus on expanding the library of derivatives, exploring substitutions at various positions on the aromatic rings to fine-tune biological activity and physicochemical properties. Elucidating the precise mechanisms of action for new analogues and identifying novel biological targets will continue to be a priority. As our understanding of the molecular drivers of disease grows, scaffolds like Benzo[f][1][2]naphthyridin-5(6H)-one will remain at the forefront of efforts to develop targeted, effective therapeutics.
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